

Physicochemical Properties of 2-Ethyl-3-methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethyl-3-methylhexanoic acid*

Cat. No.: B13614312

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Ethyl-3-methylhexanoic acid** (CAS No. 74581-94-5). The information herein is compiled for use in research, drug development, and quality control applications, with a focus on quantitative data, experimental methodologies, and logical workflows for property assessment.

Compound Identification and Structure

IUPAC Name: **2-Ethyl-3-methylhexanoic acid**[\[1\]](#)[\[2\]](#) CAS Number: 74581-94-5[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Formula: C₉H₁₈O₂[\[1\]](#)[\[2\]](#)[\[3\]](#) Canonical SMILES: CCCC(C)C(CC)C(=O)O[\[1\]](#) InChI Key: KVHWWNXJWZHGB-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Ethyl-3-methylhexanoic acid**. It is important to note that while some data is derived from experimental sources, many values for this specific compound are computationally predicted due to a lack of published experimental studies. All predicted values are clearly marked as such.

Property	Value	Unit	Type	Source
General				
Molecular Weight	158.24	g/mol	Calculated	PubChem[1]
Thermodynamic				
Boiling Point	550.49 (277.34 °C)	K	Predicted	Cheméo (Joback Method)[4]
Melting Point	271.94 (-1.21 °C)	K	Predicted	Cheméo (Joback Method)[4]
Vapor Pressure	0.0226	mmHg (at 25 °C)	Experimental	LookChem[3]
Partitioning/Solubility				
Octanol-Water Partition Coefficient (logP)	3.1	dimensionless	Predicted	PubChem (XLogP3)[1]
Octanol-Water Partition Coefficient (logP)	2.533	dimensionless	Predicted	Cheméo (Crippen Method)[4]
Water Solubility (logS)	-2.21	log(mol/L)	Predicted	Cheméo (Crippen Method)[4]
Acidity				
pKa	4.90 ± 0.10	dimensionless	Predicted	ACD/Labs (via ChemAxon)

Note: Predicted values are estimations based on computational models and should be confirmed by experimental data for critical applications.

Experimental Protocols for Key Properties

Detailed experimental determination of physicochemical properties is critical for regulatory submission and scientific accuracy. The following sections describe standard methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally recognized standards.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure.^{[5][6]} OECD Guideline 103 outlines several methods applicable to liquid substances like **2-Ethyl-3-methylhexanoic acid**, provided they do not chemically decompose at their boiling point.^{[5][7]}

Principle Methods:

- **Ebulliometer Method:** This method involves measuring the boiling temperature of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.
- **Dynamic Method:** A vessel containing the substance is heated, and the boiling point is recorded at a specified pressure. This method can also be used to determine vapor pressure.^{[5][7]}
- **Differential Scanning Calorimetry (DSC):** In this thermo-analytical technique, the difference in the amount of heat required to increase the temperature of the sample and a reference is measured as a function of temperature.^[8] The onset of the endothermic peak corresponds to the boiling point.
- **Siwoloboff's Method:** A small sample is heated in a capillary tube arrangement, and the temperature at which a continuous stream of bubbles emerges is recorded as the boiling point.

General Protocol (using DSC):

- **Calibration:** Calibrate the DSC instrument using high-purity standard materials with known melting/boiling points.
- **Sample Preparation:** Place a small, accurately weighed amount of **2-Ethyl-3-methylhexanoic acid** into a suitable DSC pan (e.g., a volatile sample pan).

- Heating Program: Subject the sample and an empty reference pan to a controlled, linear temperature program (e.g., a heating rate of 10 °C/min).
- Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
- Analysis: The boiling point is determined from the resulting thermogram, typically as the extrapolated onset temperature of the boiling endotherm.[\[8\]](#)

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid like **2-Ethyl-3-methylhexanoic acid**, it indicates the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations.[\[9\]](#)[\[10\]](#)

Principle Methods:

- Titration Method: A solution of the substance is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is calculated from the pH at the half-equivalence point.[\[11\]](#)[\[12\]](#)
- Spectrophotometric Method: This method is suitable for compounds where the ionized and non-ionized forms have different UV/Visible absorption spectra. The absorbance of solutions at various known pH values is measured, allowing for the calculation of the ratio of the two forms and, subsequently, the pKa.
- Conductometric Method: This method relies on the difference in the molar conductivity of the ionized and non-ionized forms. The conductivity of the solution is measured as a function of concentration to determine the dissociation constant.

General Protocol (Titration Method):

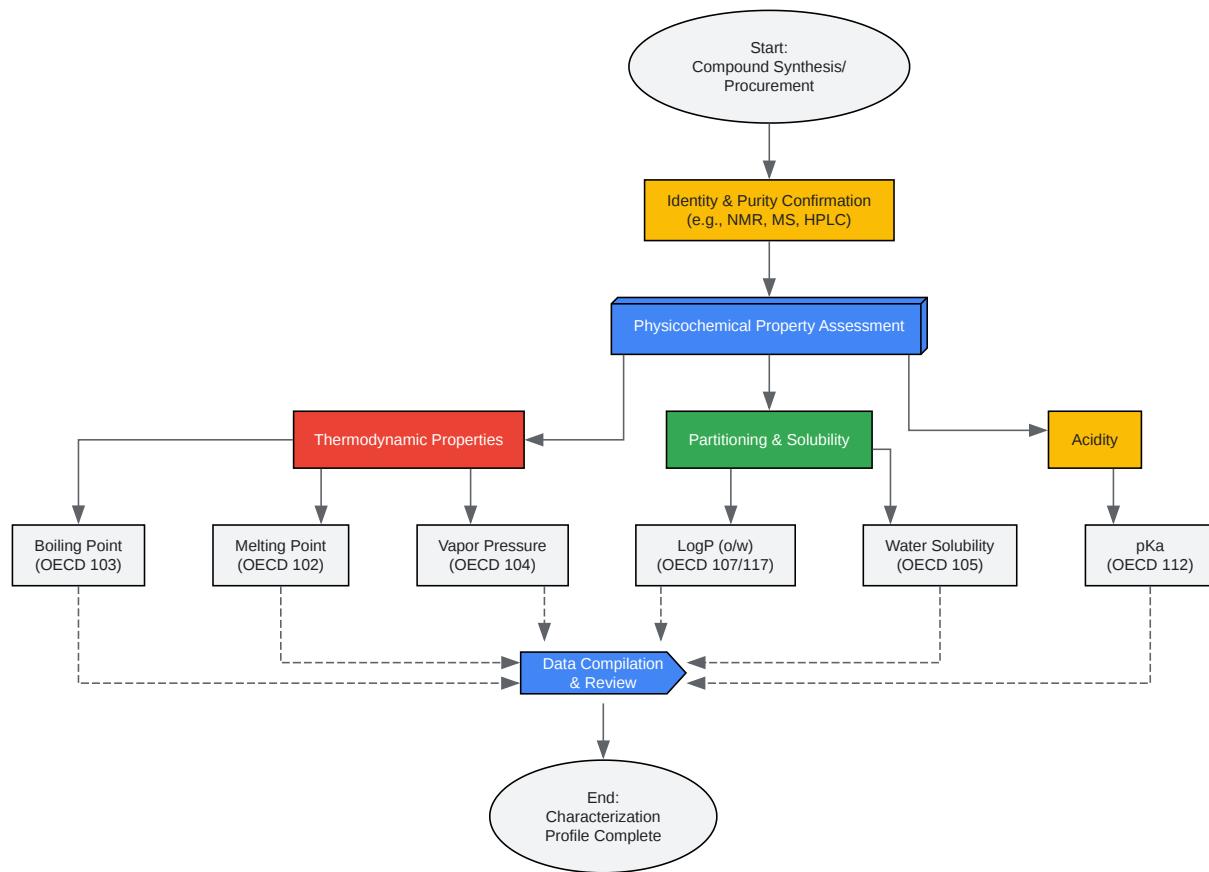
- Solution Preparation: Prepare a solution of **2-Ethyl-3-methylhexanoic acid** of known concentration in purified water, often with an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

- Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette.
- Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the point where half of the acid has been neutralized (the midpoint of the steep part of the titration curve).

Determination of Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107)

The n-octanol/water partition coefficient ($P_{\text{o/w}}$) is a measure of a chemical's lipophilicity. It is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The value is typically expressed as its logarithm (logP). The Shake-Flask method is the classical approach for its determination.[\[13\]](#)[\[14\]](#)

Principle: A solution of the test substance is prepared in either n-octanol or water (pre-saturated with the other solvent). This solution is then mixed with a volume of the other solvent. The mixture is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the substance in each phase is determined. The partition coefficient is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[15\]](#)


General Protocol (Shake-Flask Method):

- Solvent Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.
- Test Solution: Prepare a stock solution of **2-Ethyl-3-methylhexanoic acid** in one of the phases. The concentration should be low enough to not exceed its solubility in either phase.
[\[14\]](#)

- Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine known volumes of the two solvent phases and a known amount of the stock solution. For ionizable substances like this acid, the aqueous phase should be buffered to a pH where the substance is predominantly in its non-ionized form (at least 2 pH units below the pKa).[16]
- Equilibration: Shake the vessel for a sufficient time to allow equilibrium to be reached (e.g., 2 hours at a constant temperature, typically 20-25 °C).[17]
- Phase Separation: Separate the two phases. Centrifugation is typically required to ensure complete separation and avoid emulsions.[16][17]
- Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC, GC).
- Calculation: Calculate the partition coefficient ($P_{\text{o}l}$) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as $\log P_{\text{o}l}$. The experiment should be performed in triplicate.[17]

Visualization of Assessment Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound such as **2-Ethyl-3-methylhexanoic acid**.

[Click to download full resolution via product page](#)

Physicochemical property assessment workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-3-methylhexanoic acid | C9H18O2 | CID 522548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-3-methylhexanoic acid [webbook.nist.gov]
- 3. 2-ethyl-3-methylhexanoic acid | 74581-94-5 | lookchem [lookchem.com]
- 4. 2-Ethyl-3-methylhexanoic acid (CAS 74581-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 9. oecd.org [oecd.org]
- 10. Test No. 112: Dissociation Constants in Water - Overton [app.overton.io]
- 11. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 12. OECD 112 - Phytosafe [phytosafe.com]
- 13. oecd.org [oecd.org]
- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 17. oecd.org [oecd.org]
- To cite this document: BenchChem. [Physicochemical Properties of 2-Ethyl-3-methylhexanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13614312#physicochemical-properties-of-2-ethyl-3-methylhexanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com